molecular formula C8H3BrFNO2 B1413814 6-Bromo-2-cyano-3-fluorobenzoic acid CAS No. 1807214-89-6

6-Bromo-2-cyano-3-fluorobenzoic acid

Cat. No.: B1413814
CAS No.: 1807214-89-6
M. Wt: 244.02 g/mol
InChI Key: AYWDYCSSOOHWHZ-UHFFFAOYSA-N
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Description

6-Bromo-2-cyano-3-fluorobenzoic acid is a high-purity benzoic acid derivative supplied for research and development purposes. This compound features a bromo, cyano, and fluoro substituent on its aromatic ring, making it a valuable multifunctional synthetic building block . With the molecular formula C8H3BrFNO2 and a molecular weight of 244.02 g/mol, it is characterized by its high purity and consistent quality . Fluorinated benzoic acids are prominent in scientific research, particularly in the development of pharmaceuticals and as key intermediates in organic synthesis . For instance, similar structures like 4-fluorobenzoic acid are used as amine-selective prosthetic reagents for the site-specific radiolabeling of peptides and other biologics . The specific substitution pattern of this compound suggests its potential utility in metal-catalyzed cross-coupling reactions, where the bromo substituent can act as a handle for further structural elaboration, as well as in the synthesis of more complex molecules for agrochemical and material science applications . Researchers can utilize this compound to create novel chemical entities or as a standard in analytical studies. It is essential to handle this material with care; recommended storage is at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-2-cyano-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-5-1-2-6(10)4(3-11)7(5)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWDYCSSOOHWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyano-3-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, such as o-fluorobenzonitrile, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group

Comparison with Similar Compounds

Research Findings and Data

Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction with 3-Fluorophenyl Boronic Acid Yield (%) Notes
3-Bromo-6-fluoro-2-methylbenzoic acid Suzuki-Miyaura coupling 90 Pd(PPh₃)₄ catalyst, DMF solvent
This compound Hypothetical Suzuki coupling N/A Expected lower yield due to CN stability issues.

Thermal and Stability Data

Compound Melting Point (°C) Stability in Aqueous Solution
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid 150–152 Stable at pH 2–6
6-Bromo-3-fluoro-2-formylbenzamide 89–91 Hydrolyzes in acidic conditions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-2-cyano-3-fluorobenzoic acid, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sequential halogenation, cyanation, and fluorination of a benzoic acid precursor. For example, bromine introduction may occur via electrophilic aromatic substitution under acidic conditions (e.g., HBr/H2SO4), followed by cyanation using CuCN in polar aprotic solvents like DMF . Fluorination can be achieved via halogen-exchange reactions with KF or AgF under controlled temperatures (60–80°C). Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., switching from DMF to THF) to minimize side reactions. Purification often employs recrystallization or column chromatography with silica gel .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and electronic environments. For instance, ¹⁹F NMR can distinguish between ortho/para fluorine effects, while CN groups show distinct IR absorption bands near 2240 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight, and HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%). X-ray crystallography may resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How do the electronic effects of bromo, cyano, and fluoro substituents influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : The electron-withdrawing cyano (-CN) and fluoro (-F) groups deactivate the benzene ring, directing electrophilic attacks to the para position relative to bromine. In Suzuki-Miyaura couplings, the bromine site reacts preferentially with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. Steric hindrance from the cyano group may slow coupling at the 2-position, requiring elevated temperatures (80–100°C) or microwave-assisted conditions. Computational DFT studies can predict reactivity trends by analyzing frontier molecular orbitals .

Q. What strategies are employed to resolve discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts, IR absorption bands) for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or unexpected tautomerism. For NMR, compare experimental shifts with density functional theory (DFT)-calculated values (e.g., using B3LYP/6-311+G(d,p)). IR inconsistencies may require variable-temperature studies to detect dynamic processes. If contradictions persist, synthesize isotopically labeled analogs (e.g., ¹³C-CN) to track electronic environments. Cross-validate with alternative techniques like Raman spectroscopy or 2D-COSY NMR .

Q. In multi-step syntheses using this compound as an intermediate, how are competing reaction pathways controlled to ensure desired product formation?

  • Methodological Answer : Competing pathways (e.g., over-oxidation or decarboxylation) are mitigated by:

  • Selective protecting groups : Temporarily mask the carboxylic acid with tert-butyl esters during halogenation.
  • Catalyst tuning : Use Pd₂(dba)₃ with bulky ligands (e.g., SPhos) to suppress β-hydride elimination in cross-couplings.
  • Kinetic control : Conduct reactions at low temperatures (−20°C) to favor kinetic products over thermodynamically stable byproducts.
    Reaction progress is tracked via LC-MS, and quenching protocols (e.g., rapid cooling) halt unwanted side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2-cyano-3-fluorobenzoic acid
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6-Bromo-2-cyano-3-fluorobenzoic acid

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